molecular formula C15H10O6 B192016 Orobol CAS No. 480-23-9

Orobol

Cat. No. B192016
CAS RN: 480-23-9
M. Wt: 286.24 g/mol
InChI Key: IOYHCQBYQJQBSK-UHFFFAOYSA-N
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Description

Orobol is one of several known isoflavones . It can be isolated from Aspergillus niger or Streptomyces neyagawaensis . It is a potent inhibitor of Phosphoinositide 3-kinase .


Synthesis Analysis

Orobol can be produced due to bioconversion of a soybean frequented isoflavone, genistein (4′,5,7-Trihydroxyisoflavone) by an active, stable, reusable genetically immobilized enzyme, the recombinant Bacillus subtilis spore displayed tyrosinase . The results revealed that 1 mM orobol was produced from 3′-hydroxylation of 1 mM genistein by spore displayed tyrosinase at 37°C during 90 min incubation .


Molecular Structure Analysis

Orobol has a chemical formula of C15H10O6 . It contains total 33 bond(s); 23 non-H bond(s), 14 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 4 aromatic hydroxyl(s) and 1 ether(s) (aromatic) .


Chemical Reactions Analysis

Orobol is a natural product that inhibits the enzyme dopamine β-hydroxylase, which is involved in the conversion of dopamine to norepinephrine . It has been shown to inhibit viral replication and cancer cell viability .


Physical And Chemical Properties Analysis

Orobol has a molar mass of 286.23 g/mol . It has a density of 1.7±0.1 g/cm3, a boiling point of 616.1±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C .

Scientific Research Applications

Summary of the Application

Orobol, an enzyme-convertible product of Genistein, has been shown to exhibit anti-obesity effects . It has a remarkably higher inhibitory effect on lipid accumulation during adipogenesis in 3T3-L1 cells compared to other isoflavones .

Methods of Application or Experimental Procedures

To identify the cellular target of Orobol, its pharmacological effect on 395 human kinases was analyzed . Of these, Orobol showed the lowest half maximal inhibitory concentration (IC50) for Casein Kinase 1 epsilon (CK1ε), and bound to this target in an ATP-competitive manner . A computer modeling study revealed that Orobol may potentially dock with the ATP-binding site of CK1ε via several hydrogen bonds and van der Waals interactions .

Results or Outcomes Obtained

The phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1, a substrate of CK1ε, was inhibited by Orobol in isobutylmethylxanthine, dexamethasone, and insulin (MDI)-induced 3T3-L1 cells . It was also found that Orobol attenuates high-fat diet-induced weight gain and lipid accumulation without affecting food intake in C57BL/6J mice . These findings underline Orobol’s potential for development as a novel agent for the prevention and treatment of obesity .

Application in Atopic Dermatitis Research

Summary of the Application

Orobol, a metabolite of genistein, has been found to have immune-controlling effects on inflammatory diseases . It has been shown to decrease pro-inflammatory compounds, resulting in the alleviation of allergic reactions . Specifically, it has been used to study its effects on atopic dermatitis (AD), a type of inflammatory disease .

Methods of Application or Experimental Procedures

In the study, AD-like symptoms and skin lesions were induced by repeated topical application of Dermatophagoides farinae extract (DFE) on the skin of NC/Nga mice . Orobol was then applied topically to observe its effects .

Results or Outcomes Obtained

The application of Orobol was found to attenuate DFE-induced AD-like symptoms and transepidermal water loss, and it increased skin hydration . Histopathological analysis revealed that Orobol alleviated DFE-induced eosinophil and mast cell infiltration into the skin . These observations occurred concomitantly with the downregulation of inflammatory markers including serum TARC, MDC, and IgE . In addition, Orobol alleviated dorsal Th2 cytokines such as IL-4 and IL-13 . Pre-treatment of Orobol decreased the activity of the MAPKs and NF-κB signalling cascade in the TNFα/IFNγ-induced HaCaT cell line . These results suggest that Orobol, a natural dietary isoflavone, has therapeutic efficacy for the prevention and treatment of AD .

Safety And Hazards

When handling Orobol, ensure adequate ventilation and provide accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-4-12(19)14-13(5-8)21-6-9(15(14)20)7-1-2-10(17)11(18)3-7/h1-6,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYHCQBYQJQBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197380
Record name Orobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orobol

CAS RN

480-23-9
Record name Orobol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orobol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OROBOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU8UZM1T51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,610
Citations
E Roh, JE Kim, T Zhang, SH Shin, BG Kim, J Li… - Biochemical …, 2023 - Elsevier
… intermittent dosing of orobol, our data showed that re-application of orobol is effective for … attenuated by orobol treatment in the SSL-stimulated human skin. Thus, we suggest that orobol, …
Number of citations: 1 www.sciencedirect.com
H Yang, SH Lee, H Ji, JE Kim, R Yoo, JH Kim, S Suk… - Scientific Reports, 2019 - nature.com
… orobol in the body and orobol formation is reportedly essential for its anti-obesity activity 28 . Orobol … Because orobol is a rare isoflavone, we have developed an efficient enzyme-based …
Number of citations: 20 www.nature.com
MH Kim, YE Jeon, S Kang, JY Lee, KW Lee, KT Kim… - Pharmaceutics, 2020 - mdpi.com
… of orobol to enhance its stability as well as its deposition into the skin. Formulations of orobol-… The nano-sized spherical NLCs formulations maintained the stability of orobol for up to 28 …
Number of citations: 20 www.mdpi.com
AH Abari, M Tayebi - Biotechnology and Bioprocess Engineering, 2019 - Springer
… In this study, orobol was produced due to bioconversion of a … The results revealed that 1 mM orobol was produced from 3ʹ… To study on anti-proliferative effects of orobol, MCF-7 breast …
Number of citations: 19 link.springer.com
G Nam, Y Ji, HJ Lee, J Kang, Y Yi, M Kim… - ACS Chemical …, 2019 - ACS Publications
We report orobol as a multifunctional isoflavone with the ability to (i) modulate the aggregation pathways of both metal-free and metal-bound amyloid-β, (ii) interact with metal ions, (iii) …
Number of citations: 19 pubs.acs.org
Y Oh, HJ Hwang, H Yang, JH Kim… - … of Microbiology and …, 2020 - ncbi.nlm.nih.gov
… production of orobol and reported its anti-obesity effects [13]. In this study, orobol decreased … We report here that the anti-inflammatory activity of orobol mediates its beneficial effect on …
Number of citations: 5 www.ncbi.nlm.nih.gov
Y Yoshinori, K Sho-Zou, N Hirofumi - Biochemical pharmacology, 1990 - Elsevier
… From these results, we concluded that genistein and orobol are nonintercalator like VP-16. But it is possible that genistein and orobol interact with DNA in a manner other than the …
Number of citations: 324 www.sciencedirect.com
DT Nguyen, MH Kim, NY Yu, MJ Baek… - International Journal …, 2022 - Taylor & Francis
… Purpose: Orobol is an isoflavone that has a potent skin protection effect. The … of orobol to enhance topical skin delivery. Methods: The composition was optimized based on the orobol …
Number of citations: 9 www.tandfonline.com
S Isonishi, M Saitou, M Yasuda, K Ochiai… - Gynecologic oncology, 2003 - Elsevier
… chromatin with Hoechst 33342 stain, although orobol alone did not have any effect on … the orobol sensitization effect but did not block DDP cell cytotoxicity per se. Orobol rendered both …
Number of citations: 11 www.sciencedirect.com
HJ Choi, EY Bae, JH Song, SH Baek… - Letters in applied …, 2010 - academic.oup.com
… Based on electron spray ionization‐mass spectrometry, 1 H NMR and 13 C NMR spectral data, the purified compound was verified as orobol 7‐O‐d‐glucoside (Fig. 1; Anhut et al. 1984)…
Number of citations: 48 academic.oup.com

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